

Application Notes: Flow Cytometry Analysis with the HPK1 Inhibitor Hpk1-IN-8

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Compound of Interest

Compound Name: *Hpk1-IN-8*

Cat. No.: *B10831936*

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Audience: Researchers, scientists, and drug development professionals in immuno-oncology and drug discovery.

Introduction

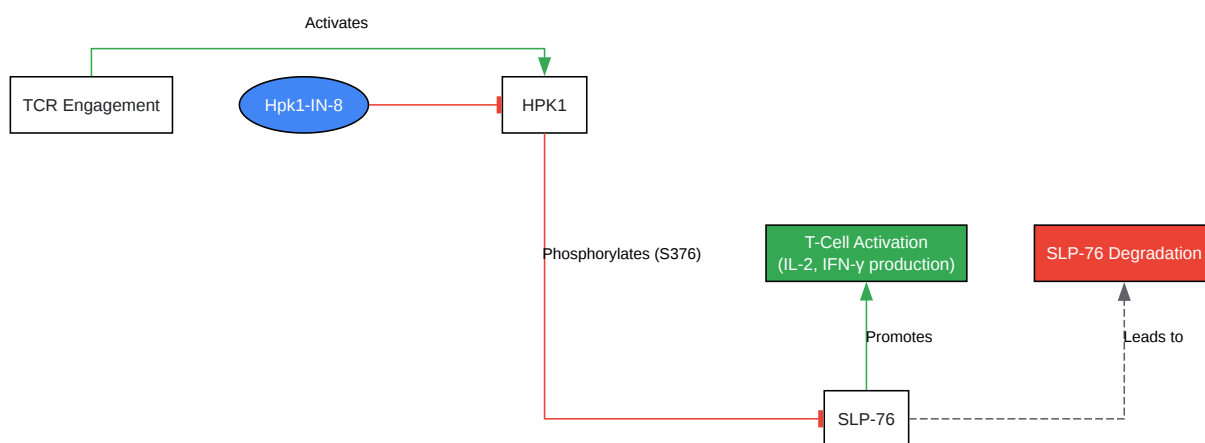
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2][3] In the context of cancer, HPK1 acts as an intracellular immune checkpoint, dampening the anti-tumor immune response by attenuating T-cell activation, proliferation, and cytokine production.[3][4][5] Pharmacological inhibition of HPK1 is a promising therapeutic strategy to enhance anti-tumor immunity.[3][5]

Hpk1-IN-8 is an allosteric, selective inhibitor of full-length HPK1.[6] These application notes provide detailed protocols for utilizing flow cytometry to characterize the pharmacological effects of HPK1 inhibitors like **Hpk1-IN-8** on primary immune cells. The described assays are essential for evaluating target engagement, cellular potency, and downstream functional consequences of HPK1 inhibition.

Mechanism of Action of HPK1 Inhibition

Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at Serine 376.[2][7] This phosphorylation event leads to the recruitment of 14-3-3 proteins, followed by ubiquitination and proteasomal degradation of SLP-76.[8][9] The

degradation of SLP-76 destabilizes the TCR signaling complex, thereby attenuating downstream pathways involving PLC γ 1 and ERK, which ultimately suppresses T-cell activation. [8] HPK1 inhibitors block this initial phosphorylation step, preventing SLP-76 degradation and sustaining TCR signaling to enhance T-cell effector functions.[3][8]



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Caption: HPK1 signaling pathway and point of inhibition.

Experimental Protocols

The following protocols describe key flow cytometry assays to measure the activity of HPK1 inhibitors.

Protocol 1: Phospho-SLP-76 (pSLP-76) Target Engagement Assay

This assay directly measures the inhibition of HPK1's kinase activity by quantifying the phosphorylation of its direct substrate, SLP-76, in T-cells.

A. Materials

- Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
- RPMI 1640 medium + 10% FBS
- HPK1 inhibitor (e.g., **Hpk1-IN-8**)
- T-cell stimulation antibodies: anti-CD3 and anti-CD28
- Fixation/Permeabilization Buffer
- Fluorochrome-conjugated antibodies: anti-CD4, anti-CD8, anti-pSLP-76 (S376)
- Flow cytometer

B. Methodology

- Isolate PBMCs from healthy donor blood using density gradient centrifugation.
- Resuspend cells at $1-2 \times 10^6$ cells/mL in culture medium.
- Aliquot cells into a 96-well plate.
- Pre-treat cells with a serial dilution of the HPK1 inhibitor or DMSO (vehicle control) for 60 minutes at 37°C.[\[10\]](#)
- Stimulate cells with soluble anti-CD3 (e.g., OKT3) and anti-CD28 antibodies for 15-30 minutes at 37°C.[\[8\]](#)[\[10\]](#)
- Immediately fix the cells to preserve the phosphorylation state.
- Wash the cells and perform surface staining with anti-CD4 and anti-CD8 antibodies.
- Permeabilize the cells according to the buffer manufacturer's protocol.
- Perform intracellular staining with the anti-pSLP-76 (S376) antibody.
- Wash the cells and resuspend in FACS buffer.

- Acquire events on a flow cytometer and analyze the median fluorescence intensity (MFI) of pSLP-76 in the CD4+ and CD8+ T-cell gates.[8][10]

Protocol 2: T-Cell Activation Marker Analysis

This protocol assesses the functional consequence of HPK1 inhibition by measuring the upregulation of surface activation markers on T-cells.

A. Materials

- Human PBMCs or isolated T-cells
- RPMI 1640 medium + 10% FBS
- HPK1 inhibitor (e.g., **Hpk1-IN-8**)
- Plate-bound anti-CD3 and soluble anti-CD28 antibodies
- Fluorochrome-conjugated antibodies: anti-CD4, anti-CD8, anti-CD25, anti-CD69
- Flow cytometer

B. Methodology

- Coat a 96-well plate with anti-CD3 antibody overnight at 4°C. Wash wells before use.
- Seed isolated PBMCs or T-cells at $1-2 \times 10^5$ cells/well.
- Add the HPK1 inhibitor at various concentrations. Include a DMSO vehicle control.
- Add soluble anti-CD28 antibody to the wells.
- Incubate for 24 to 72 hours at 37°C.[1]
- Harvest cells and wash with FACS buffer.
- Stain cells with a surface antibody cocktail including anti-CD4, anti-CD8, anti-CD25, and anti-CD69.

- Wash cells and resuspend for analysis.
- Acquire events on a flow cytometer and quantify the percentage of positive cells and the MFI for CD25 and CD69 within the CD4+ and CD8+ T-cell populations.[\[10\]](#)

Protocol 3: Intracellular Cytokine Staining (ICS)

This assay measures the enhancement of T-cell effector function by quantifying the production of key cytokines like IFN- γ and IL-2.

A. Materials

- All materials from Protocol 2
- Protein transport inhibitor (e.g., Brefeldin A or Monensin)
- Fixation/Permeabilization Buffer
- Fluorochrome-conjugated antibodies: anti-CD4, anti-CD8, anti-IFN- γ , anti-IL-2

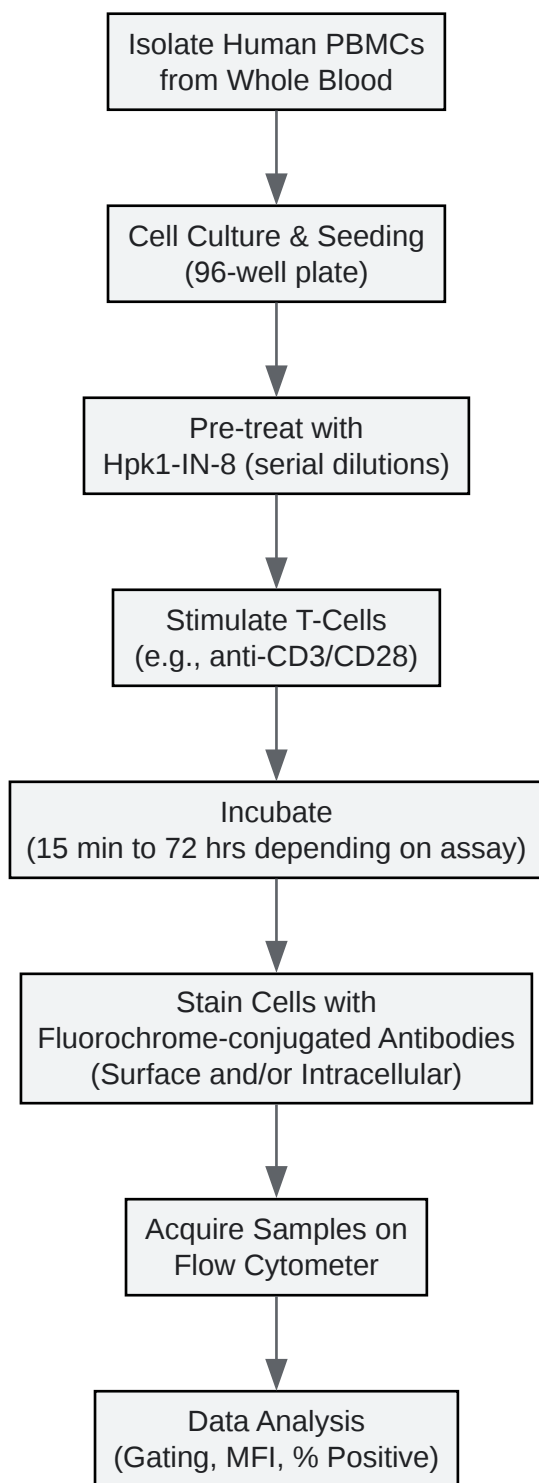
B. Methodology

- Follow steps 1-5 from Protocol 2 (T-Cell Activation Marker Analysis), using a 24- to 48-hour stimulation period.[\[1\]](#)[\[10\]](#)
- For the final 4-6 hours of incubation, add a protein transport inhibitor to the culture to allow cytokines to accumulate intracellularly.
- Harvest and wash the cells.
- Perform surface staining for CD4 and CD8.
- Fix and permeabilize the cells.
- Perform intracellular staining for IFN- γ and IL-2.
- Wash cells and resuspend for analysis.

- Acquire events on a flow cytometer and determine the percentage of IFN- γ + and IL-2+ cells in the CD4+ and CD8+ T-cell gates.

General Experimental Workflow

The workflow for analyzing HPK1 inhibitor effects on T-cells via flow cytometry follows a standardized process from cell preparation to data analysis.



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Caption: General workflow for HPK1 inhibitor analysis by flow cytometry.

Data Presentation

The efficacy of an HPK1 inhibitor is determined by its ability to modulate key biomarkers in a dose-dependent manner. Data should be summarized to compare effects across different cell types and endpoints.

Table 1: Expected Pharmacodynamic Effects of HPK1 Inhibition on Human T-Cells

Parameter Assessed	Cell Subset	Expected Outcome with HPK1 Inhibitor	Typical Assay Timepoint
pSLP-76 (S376) MFI	CD4+ & CD8+ T-Cells	Dose-dependent decrease[10]	15-30 minutes
% CD69 Positive	CD4+ & CD8+ T-Cells	Dose-dependent increase[10]	24 hours
% CD25 Positive	CD4+ & CD8+ T-Cells	Dose-dependent increase[10]	48-72 hours
% IFN-γ Positive	CD8+ > CD4+ T-Cells	Dose-dependent increase[1][11]	24-72 hours
% IL-2 Positive	CD4+ & CD8+ T-Cells	Dose-dependent increase[4]	24-48 hours
Ki-67 Expression	CD4+ & CD8+ T-Cells	Increased proliferation[1]	72 hours

Table 2: Example Flow Cytometry Staining Panel for T-Cell Activation and Cytokine Production

Marker	Fluorochrome	Purpose	Target Location
CD4	e.g., APC-H7	Identify Helper T-Cells	Surface
CD8	e.g., BV510	Identify Cytotoxic T-Cells	Surface
CD69	e.g., PE-Cy7	Early Activation Marker	Surface
CD25	e.g., PE	Late Activation Marker	Surface
IFN- γ	e.g., FITC	Effector Cytokine	Intracellular
IL-2	e.g., PerCP-Cy5.5	Proliferation/Activation Cytokine	Intracellular
Live/Dead Stain	e.g., Zombie Violet	Exclude dead cells	Surface/Intracellular

Conclusion

Flow cytometry is an indispensable tool for characterizing the mechanism and potency of HPK1 inhibitors like **Hpk1-IN-8**. The protocols outlined here provide a robust framework for assessing direct target engagement (pSLP-76), T-cell activation, and effector function. These assays generate critical data for the preclinical evaluation of HPK1 inhibitors, guiding their development as novel immunotherapies for cancer. Consistent with previous studies, pharmacological inhibition of HPK1 is expected to augment T-cell activation and cytokine production, particularly in CD8+ T-cells.[1]

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